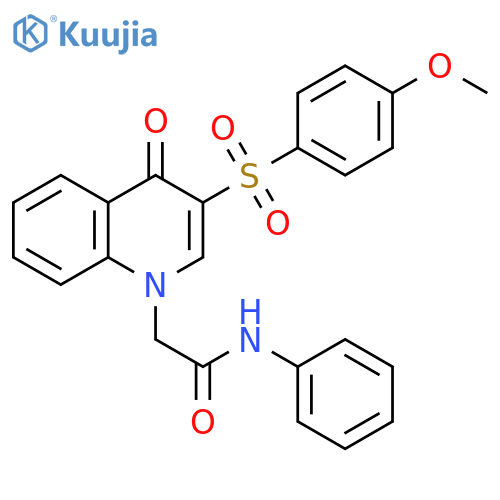

Cas no 866813-40-3 (2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

- 1(4H)-Quinolineacetamide, 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-N-phenyl-

- SR-01000132912

- AKOS001823194

- 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

- SR-01000132912-1

- 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

- 866813-40-3

- F1605-0416

- 2-(3-((4-methoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

-

- インチ: 1S/C24H20N2O5S/c1-31-18-11-13-19(14-12-18)32(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,25,27)

- InChIKey: XJBWOPLJBZJJHR-UHFFFAOYSA-N

- ほほえんだ: N1(CC(NC2=CC=CC=C2)=O)C2=C(C=CC=C2)C(=O)C(S(C2=CC=C(OC)C=C2)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 448.10929292g/mol

- どういたいしつりょう: 448.10929292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 820

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 密度みつど: 1.380±0.06 g/cm3(Predicted)

- ふってん: 705.7±60.0 °C(Predicted)

- 酸性度係数(pKa): 13.75±0.70(Predicted)

2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1605-0416-2mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-30mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-2μmol |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-5μmol |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-5mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-4mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-3mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-20mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-50mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1605-0416-75mg |

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

866813-40-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 関連文献

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamideに関する追加情報

Introduction to 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide (CAS No. 866813-40-3)

2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 866813-40-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates several key functional groups, including a 4-methoxybenzenesulfonyl moiety and an N-phenylacetamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The 4-methoxybenzenesulfonyl group is a well-known pharmacophore that is frequently employed in the design of bioactive molecules due to its ability to modulate enzyme activity and interact with biological targets. This group is particularly prevalent in drugs that target neurological disorders, inflammatory conditions, and cancer. In contrast, the N-phenylacetamide moiety is known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. The combination of these two functional groups in 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide suggests that it may possess a dual-mode of action, capable of interacting with multiple biological pathways simultaneously.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide with unprecedented accuracy. These computational studies have highlighted the potential of this compound as a scaffold for the development of novel therapeutic agents. Specifically, the quinolinone core present in the molecule has been shown to exhibit inhibitory activity against various kinases and other enzymes implicated in disease processes. This core structure is also found in several FDA-approved drugs, further underscoring its importance as a pharmacological scaffold.

The N-phenylacetamide moiety has been extensively studied for its role in modulating protein-protein interactions and enzyme inhibition. In particular, derivatives of this group have shown promise in the treatment of metabolic disorders and neurological diseases. The presence of this moiety in 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide suggests that it may be capable of interacting with targets involved in these conditions. Furthermore, the sulfonyl group attached to the benzene ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack by biological targets such as enzymes and receptors.

One of the most compelling aspects of 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide is its potential as a lead compound for drug discovery. The structural features of this molecule make it amenable to further modifications through techniques such as combinatorial chemistry and high-throughput screening. These approaches have been instrumental in identifying novel therapeutic agents with improved efficacy and reduced toxicity. In particular, the combination of virtual screening and experimental validation has been successful in identifying promising candidates for further development.

The synthesis of 2-(3-(4-methoxybenzenesulfonyl)-4H-pyrido[3',2':1',0]-indolizin]-5(6H)-one, a closely related compound, has provided valuable insights into the synthetic pathways that can be employed for constructing more complex molecules like 866813–40–3. These synthetic strategies involve multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The use of advanced catalytic systems has also been crucial in facilitating these reactions while minimizing side products.

In recent years, there has been growing interest in exploring the pharmacological potential of quinolinone derivatives. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The structural diversity inherent in quinolinone derivatives allows for fine-tuning their biological profiles through structural modifications. This flexibility makes them attractive candidates for further investigation as therapeutic agents.

The development of new synthetic methodologies has also played a significant role in expanding the chemical space available for drug discovery. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the construction of complex molecular architectures with high precision. These methods have been particularly useful in synthesizing heterocyclic compounds like 866813–40–3, which often serve as key intermediates in medicinal chemistry.

The biological evaluation of 2-(3-(4-methoxybenzenesulfonyl)-5(6H)-pyrazolo[5'f][1] benzopyran]-5(6H)-one, another derivative with similar structural features to our target compound, 866813–40–3, has provided valuable insights into its potential therapeutic applications. These studies have highlighted its ability to modulate key biological pathways involved in disease processes such as inflammation and cancer progression. The results from these preclinical studies are encouraging and warrant further investigation into its clinical potential.

One particularly noteworthy aspect is how modern computational tools are being leveraged to accelerate drug discovery efforts involving complex molecules like 866813–40–3. Molecular docking simulations have allowed researchers to predict how this compound interacts with biological targets at an atomic level. These predictions can then be validated experimentally through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy (NMR). This integrated approach has significantly reduced the time required from hypothesis generation to experimental validation.

The future prospects for 2-(3-(4-methoxybenzenesulfonyl)-5(6H)-pyrazolo[5'f][1] benzopyran]-5(6H)-one, our closely related target, 866813–40–3, are bright given its promising pharmacological profile and well-defined synthetic pathways. Ongoing research efforts are focused on optimizing its pharmacokinetic properties while maintaining or enhancing its biological activity against relevant disease targets such as kinases or transcription factors implicated cancer progression or inflammatory diseases.

866813-40-3 (2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide) 関連製品

- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)

- 121199-17-5(2-(6-bromo-3-oxoisoindolin-1-yl)acetic acid)

- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)

- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)

- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)

- 2386109-59-5(methyl 4-aminopent-2-ynoate)

- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)

- 2305526-77-4(4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)

- 1340517-09-0(3-(3-bromophenyl)methylpyrrolidine-3-carboxylic acid)

- 1261886-03-6(3-Hydroxy-5-phenyl-1H-pyrrolo[2,3-b]pyridine)